molecular formula C15H23NO3 B15303496 Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B15303496
M. Wt: 265.35 g/mol
InChI Key: HLCLMSKIIQZQBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C15H23NO3. It is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the Formyl Group: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the bicyclo[1.1.1]pentane intermediate.

    Protection with Tert-butyl Group: The final step involves the protection of the amine group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Strain-Release Reactions: The strained bicyclo[1.1.1]pentane core can undergo strain-release reactions, making it useful in mechanistic studies.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

Medicine

    Prodrug Design: The compound can be used in the design of prodrugs that release active drugs under specific conditions.

Industry

    Material Science: Used in the development of new materials with unique mechanical properties due to the rigid bicyclo[1.1.1]pentane core.

Mechanism of Action

The mechanism of action of Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The rigid bicyclo[1.1.1]pentane core can interact with enzymes and receptors, potentially inhibiting or activating them. The formyl group can undergo reactions that release active intermediates, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrrolidine ring. This combination provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3-(3-formyl-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23NO3/c1-13(2,3)19-12(18)16-5-4-11(6-16)15-7-14(8-15,9-15)10-17/h10-11H,4-9H2,1-3H3

InChI Key

HLCLMSKIIQZQBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)C=O

Origin of Product

United States

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